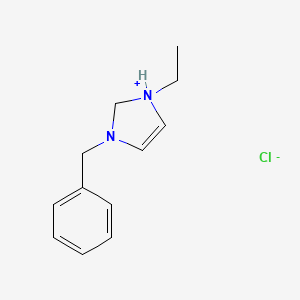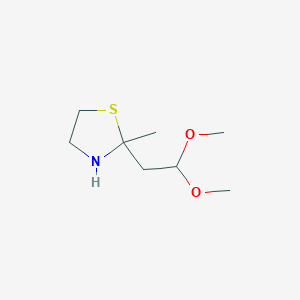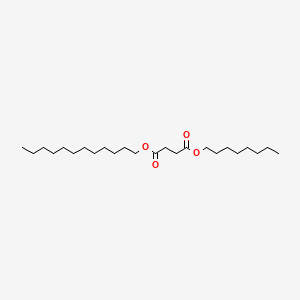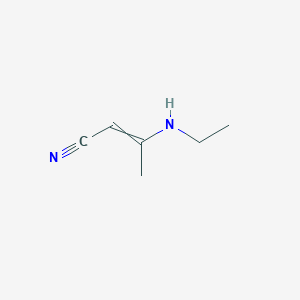
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group at the 3-position, an ethyl group at the 1-position, and a chloride ion as the counterion. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be achieved through several methods. One common approach involves the alkylation of imidazole derivatives. For instance, the reaction of 1-ethylimidazole with benzyl chloride in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures (around 75°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The compound can react with electrophiles, leading to the addition of new functional groups to the imidazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, thiolates, and alkoxides can be used in substitution reactions. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under controlled conditions to achieve oxidation.
Addition: Electrophiles such as alkyl halides or acyl chlorides can be used in addition reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different imidazolium salts, while oxidation reactions can lead to the formation of imidazole N-oxides.
Applications De Recherche Scientifique
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other imidazole derivatives and as a catalyst in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound of interest in drug development.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The imidazole ring can coordinate with metal ions, affecting metalloprotein function. Additionally, the compound’s lipophilic benzyl group may facilitate its interaction with cell membranes, influencing its bioavailability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of a benzyl group.
1-Benzyl-2-methylimidazolium chloride: Similar structure but with a methyl group at the 2-position.
Uniqueness
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the specific combination of benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the ethyl group may affect the compound’s steric and electronic properties, leading to distinct interactions with biological targets and reagents.
Propriétés
Numéro CAS |
53790-85-5 |
|---|---|
Formule moléculaire |
C12H17ClN2 |
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
3-benzyl-1-ethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-13-8-9-14(11-13)10-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H |
Clé InChI |
RKGHPEMEKXKVKW-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]1CN(C=C1)CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)



![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)


![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)

